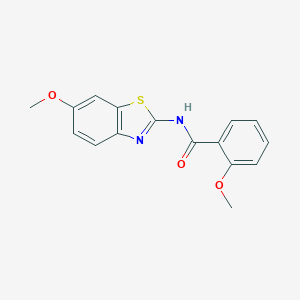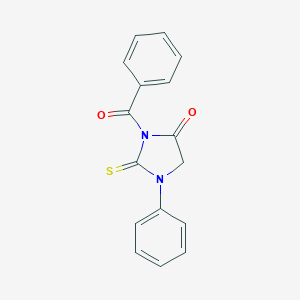![molecular formula C15H12Cl2N2O2S B246219 1-[(2,4-dichlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B246219.png)
1-[(2,4-dichlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2,4-dichlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole, also known as DBIM, is a benzimidazole derivative that has gained significant attention in scientific research due to its potential as a therapeutic agent. DBIM is a white crystalline powder that is soluble in organic solvents and insoluble in water.
Mecanismo De Acción
The mechanism of action of 1-[(2,4-dichlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole is not fully understood. However, it has been suggested that 1-[(2,4-dichlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole exerts its therapeutic effects through the inhibition of various enzymes and proteins. For example, 1-[(2,4-dichlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the inflammatory response. 1-[(2,4-dichlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell signaling pathways.
Biochemical and Physiological Effects:
1-[(2,4-dichlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). 1-[(2,4-dichlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole has also been shown to induce apoptosis (programmed cell death) in cancer cells. Additionally, 1-[(2,4-dichlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole has been found to increase the levels of acetylcholine in the brain, which is a neurotransmitter involved in cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(2,4-dichlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. 1-[(2,4-dichlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole is also readily soluble in organic solvents, which makes it easy to work with. However, 1-[(2,4-dichlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole has some limitations for lab experiments. It is insoluble in water, which makes it difficult to use in aqueous systems. 1-[(2,4-dichlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole is also relatively expensive compared to other compounds, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for research on 1-[(2,4-dichlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole. One area of interest is the development of 1-[(2,4-dichlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole derivatives with improved therapeutic properties. Another area of interest is the investigation of the potential use of 1-[(2,4-dichlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole in combination with other drugs for the treatment of various diseases. Additionally, the mechanisms of action of 1-[(2,4-dichlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole need to be further elucidated to fully understand its therapeutic potential. Finally, more studies are needed to evaluate the safety and toxicity of 1-[(2,4-dichlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole in vivo.
Métodos De Síntesis
1-[(2,4-dichlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole can be synthesized through a multi-step process starting from 2,4-dichloroaniline. The first step involves the reaction of 2,4-dichloroaniline with chlorosulfonic acid to form 2,4-dichlorobenzenesulfonyl chloride. This intermediate is then reacted with 5,6-dimethyl-1H-benzimidazole in the presence of a base to yield 1-[(2,4-dichlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole.
Aplicaciones Científicas De Investigación
1-[(2,4-dichlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole has been extensively studied for its potential as a therapeutic agent in various diseases. It has been found to have anti-inflammatory, anti-cancer, and anti-tumor properties. 1-[(2,4-dichlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, 1-[(2,4-dichlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole has been shown to have antimicrobial activity against a range of bacteria and fungi.
Propiedades
Fórmula molecular |
C15H12Cl2N2O2S |
|---|---|
Peso molecular |
355.2 g/mol |
Nombre IUPAC |
1-(2,4-dichlorophenyl)sulfonyl-5,6-dimethylbenzimidazole |
InChI |
InChI=1S/C15H12Cl2N2O2S/c1-9-5-13-14(6-10(9)2)19(8-18-13)22(20,21)15-4-3-11(16)7-12(15)17/h3-8H,1-2H3 |
Clave InChI |
XVDBNVNNPAEBIN-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1C)N(C=N2)S(=O)(=O)C3=C(C=C(C=C3)Cl)Cl |
SMILES canónico |
CC1=CC2=C(C=C1C)N(C=N2)S(=O)(=O)C3=C(C=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-{[4-(4-fluorobenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B246151.png)

![3-{[4-(2,3-dimethoxybenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B246154.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]thiophene-2-carboxamide](/img/structure/B246157.png)
![N-[4-(4-ethylpiperazin-1-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B246161.png)
![N'-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-naphthalen-1-yloxyacetohydrazide](/img/structure/B246162.png)
![2-[(4-tert-butylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246163.png)

